Pyrazine-2,5-diol

Beschreibung

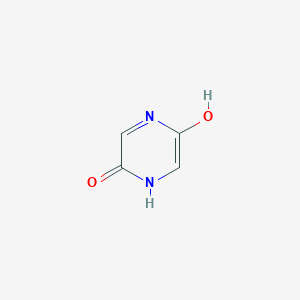

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-hydroxy-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c7-3-1-5-4(8)2-6-3/h1-2H,(H,5,8)(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USHRADXTTYICIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50633423 | |

| Record name | 5-Hydroxypyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134434-28-9 | |

| Record name | 5-Hydroxypyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Pyrazine-2,5-diols from Amino Acids

Abstract

Pyrazine-2,5-diols, and their tautomeric forms, 2,5-diketopiperazines (DKPs), represent a privileged scaffold in medicinal chemistry and natural product synthesis. These six-membered heterocyclic compounds, formed from the condensation of two amino acids, exhibit a wide array of biological activities and serve as versatile synthetic intermediates.[1][2] This technical guide provides an in-depth exploration of the core synthetic strategies for accessing pyrazine-2,5-diols, with a primary focus on the cyclodimerization of amino acid precursors. We will dissect the mechanistic underpinnings of this transformation, present detailed experimental protocols, and analyze the critical parameters that govern reaction efficiency and product purity. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this important synthetic pathway.

Introduction: The Significance of the Pyrazine-2,5-diol Scaffold

The this compound core structure is ubiquitous in nature and is found in a multitude of natural products isolated from fungi, bacteria, and marine organisms.[1][3] These compounds, also known as cyclic dipeptides, are the simplest peptide derivatives and are formed through the condensation of two amino acids.[2][4] Their rigidified, conformationally constrained structure makes them ideal candidates for mimicking peptide turns in peptidomimetic drug design, enhancing metabolic stability and oral bioavailability.[5] The biological relevance of this scaffold is vast, with derivatives exhibiting anticancer, antibacterial, antiviral, and neuroprotective properties.[1][2]

From a synthetic standpoint, the direct synthesis from readily available and chiral amino acids makes this scaffold an attractive starting point for building molecular complexity. The overall transformation can be conceptually divided into two key stages:

-

Cyclodimerization: The head-to-tail condensation of two α-amino acid molecules to form the piperazine-2,5-dione ring.

-

Aromatization/Tautomerization: The resulting dihydropyrazine intermediate (a 2,5-diketopiperazine) exists in equilibrium with its aromatic diol tautomer, this compound. The final structure is often a result of subsequent oxidation.

This guide will focus on the most prevalent and practical approach: the self-condensation of α-amino acid esters.

The Core Mechanism: From Amino Acid Esters to the Diketopiperazine Ring

The direct condensation of free amino acids is often inefficient due to the competing linear polymerization and the zwitterionic nature of the starting material, which reduces the nucleophilicity of the amine. Therefore, the use of amino acid esters is the preferred method. Dipeptides with an ester terminus are also known to spontaneously cyclize.[5]

The Causality Behind Using Amino Acid Esters:

-

Enhanced Nucleophilicity: The free amine of the amino acid ester is a more potent nucleophile than the ammonium group of a zwitterionic amino acid.

-

Prevention of Polypeptide Formation: By blocking the carboxylic acid as an ester, intermolecular amide bond formation leading to long peptide chains is suppressed.

-

Activation for Cyclization: The ester group serves as a suitable leaving group (alkoxide) during the final intramolecular cyclization step.

The generally accepted mechanism proceeds as follows:

-

Intermolecular Aminolysis: The free amino group of one amino acid ester molecule attacks the carbonyl carbon of a second molecule. This forms a linear dipeptide ester intermediate.

-

Intramolecular Cyclization: The terminal amino group of the newly formed dipeptide ester then attacks its own ester carbonyl. This is a classic nucleophilic acyl substitution reaction.

-

Ring Closure and Elimination: The tetrahedral intermediate collapses, eliminating a molecule of alcohol (e.g., ethanol if ethyl esters are used) to form the stable, six-membered 2,5-diketopiperazine (DKP) ring.[6]

This entire process is typically driven by thermal energy, often by heating the amino acid ester neat or in a high-boiling solvent.

Experimental Workflow: A Validating Protocol

The synthesis of pyrazine-2,5-diols via this route is a self-validating system. The formation of the crystalline DKP product, which often precipitates from the reaction mixture, is a strong indicator of success. The subsequent oxidation to the aromatic pyrazine can be achieved through various methods.

Diagram of the General Synthetic Workflow

Caption: General workflow for this compound synthesis.

Detailed Protocol: Synthesis of Piperazine-2,5-dione from Glycine Ethyl Ester

This protocol provides a representative example for the synthesis of the parent DKP ring system.

Reagents & Equipment:

-

Glycine ethyl ester hydrochloride

-

Triethylamine (Et3N) or another suitable base

-

High-boiling solvent (e.g., ethylene glycol, toluene, or xylene)

-

Round-bottom flask equipped with a reflux condenser

-

Heating mantle and magnetic stirrer

-

Filtration apparatus (Büchner funnel)

-

Methanol or ethanol for washing

Step-by-Step Procedure:

-

Liberation of the Free Amine: In a round-bottom flask, suspend glycine ethyl ester hydrochloride (1.0 eq) in the chosen solvent (e.g., ethylene glycol). Add triethylamine (1.1 eq) dropwise at room temperature to neutralize the hydrochloride salt and liberate the free amino ester. A precipitate of triethylammonium chloride will form.

-

Cyclodimerization Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (temperature will depend on the solvent, typically 120-190 °C). Maintain reflux with vigorous stirring for 2-4 hours. Expertise Note: The reaction progress can often be monitored by the precipitation of the DKP product, which is typically insoluble in the hot solvent.

-

Isolation of the 2,5-Diketopiperazine: Cool the reaction mixture to room temperature. The solid product, piperazine-2,5-dione, will precipitate. Collect the solid by vacuum filtration.

-

Purification: Wash the collected solid sequentially with water (to remove any remaining triethylammonium salts and solvent) and then with cold methanol or ethanol to remove unreacted starting material and linear dipeptides. Dry the product under vacuum. The resulting DKP is often pure enough for subsequent steps without further purification.

-

Aromatization (Optional): The piperazine-2,5-dione can be aromatized to this compound. This is an oxidation reaction. A common method involves heating the DKP with a catalyst such as palladium on carbon (Pd/C) in a suitable solvent under an air or oxygen atmosphere.[5]

Key Factors Influencing Synthesis

The success of the cyclodimerization is highly dependent on several experimental parameters. Understanding these factors is crucial for optimizing yield and purity.

| Parameter | Effect on Reaction | Rationale & Field Insights |

| Amino Acid Side Chain (R) | Steric hindrance can significantly reduce the rate of cyclization. Bulky side chains (e.g., valine, isoleucine) may require longer reaction times or higher temperatures. Proline, being a secondary amine, readily forms DKPs due to its inherent turn-inducing nature.[7] | For sterically demanding amino acids, microwave-assisted heating can be a powerful tool to accelerate the reaction and improve yields by overcoming the higher activation energy.[8] |

| Solvent | The choice of solvent is critical. High-boiling, polar aprotic solvents like ethylene glycol, DMSO, or NMP are often effective. The solvent must be able to solubilize the starting materials while ideally allowing the DKP product to precipitate upon formation, driving the equilibrium forward. | A study on the dimerization of α-amino aldehydes (a related reaction) showed that a solvent mixture of CH2Cl2–MeOH–AcOH (2:2:1) gave a significantly higher yield (51%) compared to single solvents like THF (20%) or ethanol (trace amounts), highlighting the dramatic effect of the solvent system.[9][10] |

| Temperature | Higher temperatures generally favor the reaction by providing the necessary activation energy for both the intermolecular and intramolecular steps. However, excessive heat can lead to racemization and decomposition.[5] | Thermal conditions can cause epimerization at the α-carbon, leading to a mixture of cis and trans isomers.[5] For stereochemically pure products, milder conditions or alternative coupling methods may be necessary. |

| Concentration | The reaction should be run at a sufficiently high concentration to favor the initial intermolecular dimerization step. However, at very high concentrations, linear polymerization can become a more significant side reaction. | A practical approach is to use a solvent volume that allows for efficient stirring and heat transfer, without being excessively dilute. The optimal concentration often needs to be determined empirically for each specific amino acid ester. |

Alternative Synthetic Approaches

While the thermal self-condensation of amino acid esters is the most direct route, other methods exist for specific applications.

-

Dimerization of α-Amino Aldehydes: A biomimetic approach involves the dimerization of α-amino aldehydes, which are generated in situ. This method has been successfully used for the one-pot synthesis of several 2,5-disubstituted pyrazine natural products.[9][10]

-

Dehydrogenative Coupling: Manganese pincer complexes have been shown to catalyze the dehydrogenative self-coupling of 2-amino alcohols to form 2,5-substituted pyrazines, releasing only water and hydrogen gas as byproducts.[11]

-

Enzymatic Synthesis: Adenylation enzymes can be used for the one-pot synthesis of various DKPs from amino acids. This chemoenzymatic approach offers high selectivity and avoids racemization, with the cyclization step being pH-dependent.[12]

Conclusion

The synthesis of pyrazine-2,5-diols from amino acids is a cornerstone reaction for accessing a class of compounds with immense therapeutic and synthetic potential. The thermal self-condensation of amino acid esters remains the most robust and widely used method due to its simplicity and the use of readily available starting materials. By carefully controlling key parameters such as solvent, temperature, and substrate choice, researchers can efficiently produce a diverse range of diketopiperazine scaffolds. As the demand for novel, complex molecules in drug discovery continues to grow, a deep, mechanistic understanding of these fundamental synthetic transformations is more critical than ever.

References

-

2,5-Diketopiperazine - Wikipedia. Wikipedia.[Link]

-

Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: Biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. ResearchGate.[Link]

-

2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation. ResearchGate.[Link]

-

2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation. PubMed.[Link]

-

Identification and quantification of 2,5-diketopiperazine platform biochemicals along with pyrazines and pyridinols in the dissolved organic matter phase after hydrothermal carbonization of brewer's spent grain. ResearchGate.[Link]

-

Modifications of diketopiperazines assembled by cyclodipeptide synthases with cytochrome P450 enzymes. PubMed Central.[Link]

-

Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

-

Does it exist a method for direct 2,5-diketopiperazine formation from amino-acid or amino-ester (dimerization)? ResearchGate.[Link]

-

Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. National Institutes of Health.[Link]

-

Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. White Rose Research Online.[Link]

-

Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Great Potential. PubMed Central.[Link]

-

One-pot synthesis of 2,5-diketopiperazine with high titer and versatility using adenylation enzyme. PubMed.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Modifications of diketopiperazines assembled by cyclodipeptide synthases with cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Great Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. One-pot synthesis of 2,5-diketopiperazine with high titer and versatility using adenylation enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Pyrazine-2,5-diol: An In-Depth Technical Guide

Abstract

Pyrazine-2,5-diol is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. Its utility is intrinsically linked to its molecular structure and, notably, its existence in a tautomeric equilibrium between the enol (2,5-dihydroxypyrazine) and keto (piperazine-2,5-dione) forms. A comprehensive understanding of this tautomerism and the definitive structural elucidation of this compound requires a multi-faceted spectroscopic approach. This guide provides an in-depth analysis of this compound using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy. Each section details the theoretical underpinnings, robust experimental protocols, and expert interpretation of the spectral data, with a particular focus on how the tautomeric equilibrium influences the spectroscopic signatures. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic properties of this important molecule.

Introduction: The Significance of this compound and its Tautomerism

Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that are integral to a vast array of natural and synthetic products, exhibiting diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties. This compound, in particular, serves as a versatile scaffold in the synthesis of novel therapeutic agents and functional materials.

A critical aspect of the chemistry of this compound is its existence as a mixture of tautomers: the aromatic dihydroxy form (2,5-dihydroxypyrazine) and the non-aromatic diketo form (piperazine-2,5-dione). The position of this equilibrium is highly dependent on the physical state (solid or solution) and the nature of the solvent, which can significantly impact the molecule's chemical reactivity, physical properties, and biological activity.[1][2] The ability to characterize and understand this tautomeric relationship is paramount for its effective application.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution. For this compound, NMR is instrumental in identifying the predominant tautomeric form and characterizing the electronic environment of the protons and carbons in the molecule.

Theoretical Basis and Experimental Considerations

The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei.[3] In the case of this compound, the aromatic enol tautomer is expected to exhibit deshielded protons and carbons in the pyrazine ring, while the keto tautomer will show signals more characteristic of an amide-like structure. The choice of solvent is a critical experimental parameter, as it can influence the tautomeric equilibrium.[4] Deuterated dimethyl sulfoxide (DMSO-d₆) is often a suitable choice for such compounds due to its high dissolving power.[5]

Experimental Protocol: ¹H and ¹³C NMR

A standardized protocol for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation: Accurately weigh 10-20 mg of high-purity this compound and dissolve it in 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. The instrument's probe should be tuned for both ¹H and ¹³C frequencies. The magnetic field is locked onto the deuterium signal of the solvent and shimmed to achieve optimal homogeneity.[5]

-

¹H NMR Acquisition: A standard single-pulse experiment is typically sufficient. Key parameters include a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 16-64 scans.[5]

-

¹³C NMR Acquisition: A proton-decoupled single-pulse experiment is employed. Due to the lower natural abundance of ¹³C, a greater number of scans (1024-4096) is required. Other important parameters include a spectral width of about 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.[5]

-

Data Processing: The acquired free induction decays (FIDs) are subjected to Fourier transformation, phase correction, and baseline correction. The chemical shift scale is calibrated using the residual solvent peak (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C in DMSO-d₆).[5]

Predicted Spectral Data and Interpretation

Due to the scarcity of direct experimental NMR data for this compound, the following data is predicted based on the analysis of structurally similar compounds, such as 2-Hydroxy-5-methylpyrazine.[5]

Table 1: Predicted ¹H NMR Data for this compound Tautomers (in DMSO-d₆)

| Tautomer | Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Enol (2,5-dihydroxypyrazine) | H-3, H-6 | 7.6 - 7.9 | Singlet |

| -OH | 10.0 - 12.0 | Broad Singlet | |

| Keto (piperazine-2,5-dione) | H-3, H-6 | ~3.9 - 4.2 | Singlet |

| N-H | ~8.0 - 8.5 | Broad Singlet |

Table 2: Predicted ¹³C NMR Data for this compound Tautomers (in DMSO-d₆)

| Tautomer | Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Enol (2,5-dihydroxypyrazine) | C-2, C-5 | 155 - 160 |

| C-3, C-6 | 125 - 135 | |

| Keto (piperazine-2,5-dione) | C-2, C-5 (C=O) | ~165 - 170 |

| C-3, C-6 (CH₂) | ~45 - 50 |

Interpretation:

-

Enol Tautomer: The aromatic protons (H-3, H-6) are expected to appear as a singlet in the downfield region (7.6-7.9 ppm) due to the deshielding effect of the aromatic ring currents and the electronegative nitrogen atoms.[3] The hydroxyl protons will likely be a broad singlet at a significantly downfield chemical shift (10.0-12.0 ppm) due to hydrogen bonding and chemical exchange.[5] The carbon atoms attached to the oxygen (C-2, C-5) will be the most deshielded in the ¹³C spectrum.[5]

-

Keto Tautomer: The methylene protons (H-3, H-6) would appear much further upfield (~3.9-4.2 ppm) as they are part of a saturated ring system. The N-H protons of the amide groups would give a broad signal in the region of 8.0-8.5 ppm. In the ¹³C spectrum, the carbonyl carbons (C-2, C-5) would be highly deshielded (~165-170 ppm), while the methylene carbons would be significantly more shielded (~45-50 ppm).

The observation of a single set of peaks that may be intermediate between these predicted values could indicate a rapid tautomeric equilibrium on the NMR timescale.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6] For this compound, FT-IR is particularly useful for distinguishing between the enol and keto tautomers due to the distinct vibrational frequencies of the O-H, N-H, and C=O bonds.

Theoretical Basis and Experimental Considerations

The enol form will be characterized by a broad O-H stretching band and the absence of a strong carbonyl absorption. Conversely, the keto form will exhibit a characteristic C=O stretching vibration and N-H stretching and bending modes.[6] The sample for FT-IR analysis can be prepared as a KBr pellet or as a mull.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet): A small amount of this compound (1-2 mg) is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Spectral Data and Interpretation

The following table summarizes the expected and observed key FT-IR absorption bands for the tautomers of this compound.

Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹) for this compound Tautomers

| Vibrational Mode | Enol (2,5-dihydroxypyrazine) (Predicted) | Keto (piperazine-2,5-dione) (Experimental)[7] |

| O-H stretch | 3200-3600 (broad) | - |

| N-H stretch | - | 3200-3400 (medium, broad) |

| C-H stretch (aromatic) | ~3000-3100 | - |

| C-H stretch (aliphatic) | - | ~2800-3000 |

| C=O stretch | - | ~1650-1680 (strong) |

| C=N/C=C stretch | ~1500-1600 | - |

| N-H bend | - | ~1550-1650 (medium) |

| C-O stretch | ~1200-1300 | - |

Interpretation:

The experimental FT-IR spectrum of piperazine-2,5-dione from the NIST database clearly shows a strong absorption band in the carbonyl region (~1670 cm⁻¹) and a broad N-H stretching band, confirming the presence of the keto tautomer in the solid state.[7] For the enol tautomer, a broad O-H stretching band would be the most prominent feature, alongside aromatic C-H and C=N/C=C stretching vibrations. The absence of a strong carbonyl peak would be a key indicator of the enol form.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[8] The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is dependent on the extent of conjugation in the molecule.

Theoretical Basis and Experimental Considerations

The aromatic enol tautomer of this compound, with its extended π-conjugated system, is expected to absorb at a longer wavelength (bathochromic shift) compared to the non-aromatic keto tautomer.[7] The choice of solvent can also influence the λmax values due to solvatochromic effects.[7]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable UV-transparent solvent (e.g., ethanol, water, or cyclohexane) at a concentration of approximately 10⁻⁵ M.[9]

-

Data Acquisition: The spectrum is recorded using a dual-beam UV-Vis spectrophotometer, typically over a range of 200-400 nm. A cuvette containing the pure solvent is used as a reference.

Predicted Spectral Data and Interpretation

Table 4: Predicted UV-Vis Absorption Maxima (λmax) for this compound Tautomers

| Tautomer | Predicted λmax (nm) | Electronic Transition |

| Enol (2,5-dihydroxypyrazine) | ~280-320 | π → π |

| Keto (piperazine-2,5-dione) | ~220-250 | n → π |

Interpretation:

The enol tautomer is predicted to exhibit a strong π → π* transition at a longer wavelength due to its aromatic character. The keto tautomer, lacking extensive conjugation, would likely show a weaker n → π* transition at a shorter wavelength, characteristic of amide chromophores. The experimental UV-Vis spectrum will therefore be highly informative about the predominant tautomeric form in a given solvent.

Integrated Spectroscopic Analysis and Tautomeric Equilibrium

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. For this compound, the combined evidence from NMR, FT-IR, and UV-Vis provides a comprehensive picture of its structure and tautomeric behavior.

Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of this compound.

Influence of Solvent on Tautomeric Equilibrium

The equilibrium between the enol and keto forms of this compound is expected to be significantly influenced by the solvent. Polar, protic solvents like water and ethanol can stabilize the more polar keto tautomer through hydrogen bonding. In contrast, non-polar solvents may favor the less polar enol form. This shift in equilibrium will be directly observable in the spectroscopic data.

Caption: Tautomeric equilibrium of this compound.

Conclusion

The spectroscopic analysis of this compound is a clear demonstration of the power of modern analytical techniques in elucidating complex molecular structures and equilibria. Through the judicious application of NMR, FT-IR, and UV-Vis spectroscopy, it is possible to not only confirm the identity of the molecule but also to gain deep insights into its tautomeric behavior. This comprehensive understanding is essential for the rational design and development of new pharmaceuticals and materials based on the pyrazine scaffold.

References

-

ResearchGate. (n.d.). Ultraviolet visible spectra of adding 2-methylpyrazine...[Link]

-

Castro, M. E., Percino, M. J., Chapela, V. M., Soriano-Moro, G., Ceron, M., & Melendez, F. J. (2013). Comparative theoretical study of the UV/Vis absorption spectra of styrylpyridine compounds using TD-DFT calculations. Journal of Molecular Modeling, 19(5), 2015–2026. [Link]

-

Anhaia-Machado, J. O., Soares, A. C. G., de Oliveira Pinto, C. A. S., Barrera, A. I. Á., Baby, A. R., & Trossini, G. H. G. (2023). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Chemistry, 5(1), 41-53. [Link]

-

NIST. (n.d.). 2,5-Piperazinedione. NIST Chemistry WebBook. [Link]

-

Sato, N., Matsumoto, K., Takishima, M., & Mochizuki, K. (1997). Studies on pyrazines. Part 34.1 Synthetic approach, stability and tautomerism of 2,6-dihydroxypyrazines. Journal of the Chemical Society, Perkin Transactions 1, 3167-3172. [Link]

-

Saeed, S., Rashid, N., & Ali, M. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies. ChemistrySelect, 7(8), e202104031. [Link]

- Gilli, G., Bertolasi, V., Ferretti, V., & Gilli, P. (1994). Covalent and Noncovalent Anisotropy of the X−H···Y Hydrogen Bond and the Directionality of the O−H···O Bond. A Data-Base Study. Journal of the American Chemical Society, 116(3), 909–915.

-

Swaminathan, J., Ramalingam, M., & Sundaraganesan, N. (2009). Molecular structure and vibrational spectra of 3-amino-5-hydroxypyrazole by density functional method. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(5), 1776–1782. [Link]

-

Dabbagh, H. A., & Teimouri, A. (2023). Coordination Polymers With the Pyrazine-2,5-Diyldimethanol Linker – Supramolecular Networks Through Robust Hydrogen and Halogen Bonds. ResearchGate. [Link]

-

PubChem. (n.d.). 1,2-Dihydropyrazin-2-one. [Link]

-

Szafran, M., Koput, J., & Dega-Szafran, Z. (2015). Vibrational dephasing and frequency shifts of hydrogen-bonded pyridine-water complexes. Journal of Molecular Structure, 1080, 130–139. [Link]

-

Asadi, Z., & Dehestani, M. (2021). Theoretical insights of solvent effect on tautomerism, stability, and electronic properties of 6‐ketomethylphenanthridine. Journal of Physical Organic Chemistry, 34(12), e4270. [Link]

-

Gryz, M., & Leszczynski, J. (2022). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules, 27(19), 6296. [Link]

-

Karabacak, M., & Cinar, M. (2015). Quantum mechanical and spectroscopic (FT-IR, 13C, 1H NMR and UV) investigations of 2-(5-(4-Chlorophenyl)-3-(pyridin-2-yl)-4, 5-dihydropyrazol-1-yl)benzo[d]thiazole by DFT method. Journal of Molecular Structure, 1083, 249–258. [Link]

-

Gündüz, G., & Akaç, A. (2018). Direct and solvent-assisted keto-enol tautomerism and hydrogen-bonding interactions in 4-(m-chlorobenzylamino)-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one: a quantum-chemical study. Journal of Molecular Modeling, 24(10), 273. [Link]

-

Royal Society of Chemistry. (n.d.). Pyrazine chemistry. Part 11. Chemical studies on cyclic tautomers of cyclo-L-propyl-L-tryptophyl and its derivatives. [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

-

Royal Society of Chemistry. (n.d.). Solvent effects on diketopiperazine formation from N-terminal peptide residues. [Link]

Sources

- 1. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group [mdpi.com]

- 2. Direct and solvent-assisted keto-enol tautomerism and hydrogen-bonding interactions in 4-(m-chlorobenzylamino)-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one: a quantum-chemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Solvent effects on diketopiperazine formation from N-terminal peptide residues - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative theoretical study of the UV/Vis absorption spectra of styrylpyridine compounds using TD-DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Biological Activity Screening of Pyrazine-2,5-diol Derivatives

Introduction: The Therapeutic Potential of the Pyrazine Scaffold

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is a cornerstone in medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[2][3] This versatility stems from the pyrazine core's ability to engage in various biological interactions, acting as a bioisostere for other aromatic systems and participating in hydrogen bonding, which is crucial for molecular recognition in biological systems.

This application note focuses on a specific, yet underexplored, subclass: Pyrazine-2,5-diol derivatives . The introduction of hydroxyl groups at the 2 and 5 positions is anticipated to significantly influence the molecule's electronic properties, solubility, and hydrogen-bonding capacity. These modifications could unlock novel biological activities or enhance existing ones. The structural similarity to piperazine-2,5-diones, a class of cyclic dipeptides with known cytotoxic and anti-inflammatory properties, further underscores the potential of this compound derivatives as a promising scaffold for drug discovery.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of this compound derivatives for anticancer, antimicrobial, and antioxidant activities. The protocols herein are designed to be robust and self-validating, with a focus on the scientific rationale behind each experimental step.

I. Anticancer Activity Screening

The anticancer potential of pyrazine derivatives is well-documented, with many acting as kinase inhibitors or inducers of apoptosis.[3] Screening this compound derivatives for anticancer activity is a logical first step in evaluating their therapeutic potential.

A. Rationale for Anticancer Screening

Cancer remains a formidable challenge in modern medicine, necessitating the continuous discovery of novel therapeutic agents.[1] Pyrazine derivatives have emerged as promising candidates due to their ability to interfere with critical cellular processes in cancer cells, such as proliferation and survival.[6] The unique structure of this compound derivatives may allow for novel interactions with anticancer targets.

B. Experimental Workflow for Anticancer Screening

The following workflow provides a systematic approach to screening this compound derivatives for anticancer activity, starting with a broad cytotoxicity screen and moving towards more specific mechanistic assays.

C. Protocol 1: Cell Viability Assay (MTT/XTT)

This initial screen identifies compounds that exhibit cytotoxicity against cancer cell lines.

-

Principle: Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization buffer (for MTT assay, e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours.

-

Measurement:

-

For MTT: Add solubilization buffer to dissolve the formazan crystals.

-

For XTT: The formazan product is soluble.

-

-

Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds that significantly reduce cell viability are considered "hits."

D. Data Presentation: Anticancer Activity

The results of the primary screen can be summarized in a table to identify lead compounds for further investigation.

| Compound ID | Concentration (µM) | Cell Line: MCF-7 (% Viability) | Cell Line: A549 (% Viability) |

| PZD-01 | 10 | 95.2 ± 4.1 | 98.1 ± 3.5 |

| PZD-02 | 10 | 45.7 ± 3.8 | 52.3 ± 4.2 |

| PZD-03 | 10 | 88.9 ± 5.2 | 91.4 ± 4.9 |

| Doxorubicin | 1 | 25.1 ± 2.9 | 30.5 ± 3.1 |

Hypothetical data presented for illustrative purposes.

II. Antimicrobial Activity Screening

Pyrazine derivatives have shown promise as antimicrobial agents, targeting essential bacterial enzymes.[7] The screening of this compound derivatives for antibacterial and antifungal activity is a valuable endeavor.

A. Rationale for Antimicrobial Screening

The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. Pyrazine-containing compounds have demonstrated efficacy against various pathogens, including Mycobacterium tuberculosis.[7] The unique chemical features of this compound derivatives may confer novel antimicrobial properties.

B. Experimental Workflow for Antimicrobial Screening

This workflow outlines a standard procedure for determining the antimicrobial efficacy of the synthesized compounds.

C. Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Principle: A serial dilution of the test compound is incubated with a standardized inoculum of bacteria or fungi. The lowest concentration that inhibits growth is the MIC.

-

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

This compound derivatives (dissolved in DMSO)

-

Positive control (e.g., ampicillin for bacteria, fluconazole for fungi)

-

96-well microtiter plates

-

-

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the this compound derivatives in the appropriate broth in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

-

-

Data Analysis: The MIC value is reported in µg/mL or µM.

D. Data Presentation: Antimicrobial Activity

MIC values for the this compound derivatives can be tabulated for easy comparison.

| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |

| PZD-01 | >128 | >128 | >128 |

| PZD-02 | 16 | 32 | 64 |

| PZD-03 | 64 | 128 | >128 |

| Ampicillin | 2 | 4 | N/A |

| Fluconazole | N/A | N/A | 8 |

Hypothetical data presented for illustrative purposes.

III. Antioxidant Activity Screening

Pyrazine derivatives have been reported to possess antioxidant properties, which are beneficial in combating oxidative stress-related diseases.[2][8]

A. Rationale for Antioxidant Screening

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous diseases. Antioxidants can neutralize ROS and mitigate their damaging effects. The hydroxyl groups in this compound derivatives may confer potent radical scavenging activity.

B. Experimental Workflow for Antioxidant Screening

A common and reliable method for assessing antioxidant capacity is the DPPH radical scavenging assay.

C. Protocol 3: DPPH Radical Scavenging Assay

-

Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color changes to pale yellow. The degree of discoloration is proportional to the antioxidant activity.

-

Materials:

-

DPPH solution in methanol

-

This compound derivatives (dissolved in methanol or DMSO)

-

Positive control (e.g., ascorbic acid or trolox)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Compound Preparation: Prepare various concentrations of the this compound derivatives and the positive control.

-

Reaction Mixture: In a 96-well plate, mix the compound solutions with the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Read the absorbance at 517 nm.

-

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The concentration of the compound required to scavenge 50% of the DPPH radicals (IC50) is determined graphically.

D. Data Presentation: Antioxidant Activity

The antioxidant potential of the compounds is expressed as their IC50 values.

| Compound ID | DPPH Scavenging IC50 (µM) |

| PZD-01 | >200 |

| PZD-02 | 45.8 ± 3.2 |

| PZD-03 | 112.5 ± 8.7 |

| Ascorbic Acid | 25.3 ± 1.9 |

Hypothetical data presented for illustrative purposes.

IV. Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial biological evaluation of novel this compound derivatives. The multi-faceted screening approach, encompassing anticancer, antimicrobial, and antioxidant assays, allows for a comprehensive assessment of their therapeutic potential. Compounds identified as "hits" in these primary screens should be subjected to further investigation, including secondary screening to confirm activity and mechanistic studies to elucidate their mode of action. The inherent versatility of the pyrazine scaffold, combined with the unique properties imparted by the diol functionality, positions this compound derivatives as a promising area for future drug discovery and development.

V. References

-

Chen, G.-Q., Guo, H.-Y., Quan, Z.-S., Shen, Q.-K., Li, X., & Luan, T. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440. [Link]

-

BenchChem. (2025). The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide. BenchChem Technical Support.

-

O'Donnell, J. (2026, January 20). Investigating the Biological Activities of Pyrazine Derivatives. Pharma Manufacturing Resources.

-

Prasad, A. S., & Kumar, V. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(15), 4933. [Link]

-

Naseer, M. M., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1369915. [Link]

-

BenchChem. (2025). The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide. BenchChem Technical Support.

-

Kandil, S., et al. (2021). Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. Pharmaceuticals, 14(10), 1029. [Link]

-

Bekhit, A. A., Abdel-Rahman, H. M., & Guemei, A. A. (2006). Synthesis and biological evaluation of some hydroxypyrazole derivatives as anti-inflammatory-antimicrobial agents. Archiv der Pharmazie, 339(2), 81–87. [Link]

-

Al-Ostath, A. I., et al. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anti-Cancer Agents in Medicinal Chemistry, 24. [Link]

-

Janssens, D., et al. (2020). Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine. Frontiers in Microbiology, 11, 150. [Link]

-

Wagh, P. D., & Piste, P. B. (2019). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 5(12), 106-111.

-

PubChem. (n.d.). 2,5-Piperazinedione. National Center for Biotechnology Information. Retrieved from [Link]

-

Chen, G.-Q., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440. [Link]

-

Tan, C., et al. (2020). Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. Bioorganic & Medicinal Chemistry Letters, 30(24), 127654. [Link]

-

Al-Ostath, A. I., et al. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Bentham Science Publishers. [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 5. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Pyrazine-2,5-diol by Recrystallization

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of crude Pyrazine-2,5-diol. This compound, which exists in tautomeric equilibrium with 2,5-diketopiperazine, is a critical heterocyclic scaffold in medicinal chemistry and materials science. The purity of this compound is paramount for reliable downstream applications. This document provides a comprehensive, experience-driven guide to troubleshoot and optimize the recrystallization of this compound, ensuring high purity and yield.

Understanding the Molecule: Tautomerism

A crucial aspect of this compound is its existence as a tautomer of 2,5-diketopiperazine. This equilibrium influences its solubility and crystallization behavior. For the purpose of this guide, purification strategies for 2,5-diketopiperazine are considered highly relevant and applicable to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable solvent for the recrystallization of crude this compound?

A1: Based on empirical data for its tautomer, 2,5-diketopiperazine, water is the recommended solvent for single-solvent recrystallization.[1] this compound exhibits favorable solubility characteristics in water, being sparingly soluble at room temperature and significantly more soluble in hot water. This differential solubility is the cornerstone of effective recrystallization.[2] For some derivatives, ethanol has also been used effectively.[3]

Q2: My crude this compound is highly colored. How can I remove the colored impurities?

A2: Colored impurities are common in crude synthetic products. The use of activated charcoal during recrystallization is highly effective for their removal. After dissolving the crude product in the minimum amount of hot solvent, a small amount of activated charcoal is added to the hot solution, which is then agitated briefly before being subjected to hot filtration to remove the charcoal and the adsorbed impurities.[1]

Q3: What are the likely impurities in my crude this compound?

A3: The impurities will largely depend on the synthetic route. Common impurities may include unreacted starting materials (e.g., amino acids), catalysts, and side-products from condensation reactions.[4][5] If the synthesis involves the oxidation of a precursor like 2,5-dimethylpyrazine using selenium dioxide, residual elemental selenium is a likely insoluble impurity.[6]

Q4: I am observing a very low recovery yield after recrystallization. What are the potential causes and how can I improve it?

A4: Low recovery yield is a common issue in recrystallization and can stem from several factors:

-

Using an excessive amount of solvent: This is the most frequent cause, as a significant portion of the product will remain in the mother liquor even after cooling. It is critical to use the minimum amount of hot solvent required to just dissolve the crude solid.[7]

-

Premature crystallization: If the solution cools too rapidly during hot filtration, the product can crystallize on the filter paper or in the funnel stem. Pre-heating the filtration apparatus is essential to prevent this.[7]

-

Incomplete crystallization: Ensure the solution is allowed to cool slowly to room temperature and is then sufficiently chilled in an ice bath to maximize crystal formation.[1]

Q5: My product is "oiling out" instead of forming crystals. What should I do?

A5: "Oiling out" happens when the solute precipitates from the solution at a temperature above its melting point. This is often due to a highly concentrated solution or excessively rapid cooling. To remedy this, reheat the solution to re-dissolve the oil, add a small amount of additional hot solvent to slightly decrease the saturation, and allow for a slower cooling rate.[7]

Experimental Protocol: Recrystallization of this compound

This protocol is based on established methods for the purification of its tautomer, 2,5-diketopiperazine.[1]

Materials and Equipment:

-

Crude this compound

-

Deionized Water (or other selected solvent)

-

Activated Charcoal (decolorizing carbon)

-

Erlenmeyer Flasks

-

Hot Plate with Magnetic Stirring

-

Buchner Funnel and Filter Flask

-

Filter Paper

-

Glass Stirring Rod

-

Ice Bath

Step-by-Step Procedure:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of deionized water. Heat the mixture on a hot plate with stirring. Gradually add more hot deionized water in small portions until the solid just dissolves. Avoid adding an excess of water to ensure a saturated solution.

-

Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal (approximately 1-2% by weight of the crude product). Swirl the flask for a few minutes.

-

Hot Filtration: Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper by passing hot solvent through it. This is a critical step to prevent premature crystallization in the funnel.[8] Filter the hot solution containing the dissolved product (and charcoal, if used) into the pre-heated flask to remove any insoluble impurities.

-

Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of precipitated crystals.

-

Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold deionized water to remove any residual soluble impurities from the crystal surfaces. A final wash with a more volatile solvent like cold methanol can aid in drying.[1]

-

Drying: Dry the purified crystals thoroughly. This can be done by air-drying on a watch glass or in a desiccator under vacuum.

Troubleshooting Guide

| Problem | Probable Cause(s) | Solution(s) |

| No crystals form upon cooling. | - Too much solvent was used. - The solution is not sufficiently saturated. | - Re-heat the solution and boil off some of the solvent to concentrate it. - Try scratching the inside of the flask at the liquid-air interface with a glass rod to induce nucleation. - Add a seed crystal of pure product if available. |

| Crystals form in the funnel during hot filtration. | - The filtration apparatus was not sufficiently pre-heated. - The solution cooled too much during the transfer. | - Ensure the receiving flask and funnel are hot.[8] - Add a small amount of hot solvent to the funnel to dissolve the crystals and continue the filtration. |

| The purified product is still colored. | - Insufficient activated charcoal was used. - The colored impurity has similar solubility to the product. | - Repeat the recrystallization process with a slightly larger amount of activated charcoal. - Consider an alternative purification method like column chromatography if the impurity cannot be removed by recrystallization. |

| The melting point of the purified product is broad or lower than the literature value. | - The product is still impure. - The product is not completely dry. | - Repeat the recrystallization. - Ensure the product is thoroughly dried before taking a melting point measurement. |

Visualization of the Recrystallization Workflow

Caption: Workflow for the recrystallization of this compound.

References

- HU196382B, "Process for preparing 2,5-diketopiperazine derivatives," Google P

-

"Streamlined Routes to Phenacyl Azides and 2,5-Diarylpyrazines Enabled by Deep Eutectic Solvents," ResearchGate, [Link].

-

"Chemical Properties of Pyrazine, 2,5-diethyl- (CAS 13238-84-1)," Cheméo, [Link].

- US5693806A, "Process for producing pyrazine compounds," Google P

-

"Coordination Polymers with a Pyrazine-2,5-diyldimethanol Linker: Supramolecular Networks through Hydrogen and Halogen Bonds," MDPI, [Link].

-

"1.5E: Hot Filtration," Chemistry LibreTexts, [Link].

- US3033864A, "Purification of pyrazine," Google P

-

"Synthesis and solvent-controlled self-assembly of diketopiperazine-based polyamides from aspartame," National Center for Biotechnology Information, [Link].

-

"Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds," Wiley Online Library, [Link].

-

"Synthesis of pyrazines," Organic Chemistry Portal, [Link].

-

"2,5-diketopiperazine," Sciencemadness Discussion Board, [Link].

-

"Supporting information for A simple and efficient approach to the synthesis of 2,5-disubstituted pyrazines from (Z)-β-haloenol acetates," The Royal Society of Chemistry, [Link].

-

"Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release," White Rose Research Online, [Link].

- EP3298018B1, "Method of synthesis of 5,6-bis(5-alkoxythiophen-2-yl)

-

"Review on the Synthesis of Pyrazine and Its Derivatives," Semantic Scholar, [Link].

-

"Pyrazine derivatives: a patent review (2008 - present)," PubMed, [Link].

-

"disulfide-based prodrug compound," Justia Patents, [Link].

-

"Figure S2: 1 H NMR spectrum of 1 (2,5-bis-pyridin-4-ylethynyl- pyrazine)," ResearchGate, [Link].

-

"Chemical Transformation of Pyrazine Derivatives," Moroccan Journal of Chemistry, [Link].

-

"Pyrazine," PubChem, [Link].

Sources

- 1. Sciencemadness Discussion Board - 2,5-diketopiperazine - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. Pyrazine | C4H4N2 | CID 9261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. HU196382B - Process for preparing 2,5-diketopiperazine derivatives - Google Patents [patents.google.com]

- 4. d-nb.info [d-nb.info]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. ijbpas.com [ijbpas.com]

Preventing oxidation of Pyrazine-2,5-diol during storage

Welcome to the technical support guide for Pyrazine-2,5-diol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this compound, specifically focusing on the prevention of its oxidation. Our goal is to provide you with the expertise and practical solutions necessary to ensure the integrity and stability of your this compound samples.

Understanding the Challenge: The Susceptibility of this compound to Oxidation

This compound is a heterocyclic compound with a pyrazine ring substituted with two hydroxyl groups. These hydroxyl groups are electron-donating, which activates the aromatic ring system, making it more susceptible to electrophilic attack, including oxidation. The presence of atmospheric oxygen, exposure to light, and elevated temperatures can initiate and accelerate oxidative degradation, leading to colored impurities and a loss of compound integrity. This guide provides detailed protocols and troubleshooting advice to mitigate these degradation pathways.

Frequently Asked Questions (FAQs)

Q1: My this compound powder, which was initially off-white, has turned yellow/brown during storage. What is happening?

A1: The color change from off-white to yellow or brown is a common indicator of oxidation. The hydroxyl groups on the pyrazine ring make the molecule susceptible to oxidation, which can lead to the formation of highly conjugated, colored byproducts, such as pyrazine-quinone-like structures or polymeric materials. This process is often accelerated by exposure to oxygen, light, and heat.

Q2: I suspect my this compound has degraded. What analytical techniques can I use to confirm this?

A2: Several analytical techniques can be employed to assess the purity and identify degradation products of this compound. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common method to quantify the parent compound and detect impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify volatile degradation products.[1][2][3][4] Comparing the chromatogram of the stored sample to that of a fresh or properly stored reference standard will reveal the extent of degradation.

Q3: What are the ideal short-term storage conditions for this compound in the laboratory?

A3: For short-term storage (days to weeks), this compound should be kept in a tightly sealed amber glass vial to protect it from light. The vial should be stored in a cool, dark place, such as a laboratory refrigerator at 2-8°C. To minimize exposure to atmospheric oxygen, it is advisable to purge the vial with an inert gas like nitrogen or argon before sealing.

Q4: Can I store this compound in a solution?

A4: Storing this compound in solution is generally not recommended for long periods, as solvents can facilitate oxidative degradation. If you must store it in solution for a short duration, use a deoxygenated solvent and store the solution under an inert atmosphere at low temperatures (2-8°C or colder). The stability in various solvents should be empirically determined for your specific application.

Troubleshooting Guide: Common Issues and Solutions

This section provides a more in-depth look at specific problems you might encounter and detailed steps to resolve them.

Issue 1: Rapid Discoloration of Solid this compound

-

Symptoms: The solid material shows a noticeable color change within a short period (hours to days) after opening the original container.

-

Primary Cause: Exposure to atmospheric oxygen and/or light is the most likely culprit. The electron-rich diol is readily oxidized.

-

Solution: Implement a strict inert gas handling protocol.

-

Step-by-Step Protocol for Inert Gas Blanketing:

-

Preparation: Work in a fume hood. You will need a cylinder of high-purity nitrogen or argon with a regulator, tubing, and a needle adapter.

-

Purging the Container: Before opening the primary container of this compound, prepare a new, clean, and dry amber glass vial with a septum-lined cap for the amount you intend to use.

-

Inert Gas Flow: Insert a needle connected to the inert gas line into the new vial, and a second "vent" needle to allow air to escape. Let the inert gas flow for several minutes to displace the air.

-

Transfer: Quickly transfer the desired amount of this compound to the purged vial.

-

Final Purge and Seal: Remove the vent needle first, then the gas inlet needle, and immediately seal the vial tightly. For added protection, wrap the cap with Parafilm®.

-

Storage: Store the vial at the recommended low temperature.

-

-

Issue 2: Inconsistent Results in Biological or Chemical Assays

-

Symptoms: You observe a decrease in the expected activity or inconsistent data from experiments using the same batch of this compound over time.

-

Primary Cause: This is likely due to the degradation of the parent compound into inactive or interfering byproducts. The concentration of the active this compound is no longer what you assume it to be.

-

Solution: Incorporate an antioxidant into your storage protocol and re-qualify your material.

-

Step-by-Step Protocol for Using an Antioxidant:

-

Antioxidant Selection: Butylated hydroxytoluene (BHT) is a common and effective radical-scavenging antioxidant for phenolic compounds.[5][6][7]

-

Preparation: Prepare a stock solution of BHT in a volatile solvent in which your this compound is also soluble (e.g., ethanol or ethyl acetate). A typical concentration for the stock solution is 1-10 mg/mL.

-

Application: Add a small volume of the BHT stock solution to your solid this compound. The goal is to have a final BHT concentration of approximately 0.01-0.1% by weight relative to the this compound.

-

Solvent Removal: Thoroughly mix the slurry and then remove the solvent under a gentle stream of inert gas or in a vacuum desiccator. This will leave the this compound particles coated with a thin layer of BHT.

-

Storage: Store the BHT-stabilized this compound under an inert atmosphere as described in the protocol above.

-

-

Data Summary and Visualization

Recommended Storage Conditions for this compound

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (short-term) or -20°C (long-term) | Reduces the rate of chemical reactions, including oxidation. |

| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents contact with atmospheric oxygen, a key driver of oxidation.[8] |

| Light | Amber vial or protected from light | Minimizes light-induced degradation.[9][10] |

| Container | Tightly sealed glass vial | Prevents moisture and air ingress. |

| Additives | 0.01-0.1% BHT (optional) | Scavenges free radicals to inhibit oxidative chain reactions.[5][6] |

Visualizing the Oxidation Pathway

The oxidation of this compound likely proceeds through the formation of radical intermediates, leading to a quinone-like structure. This process is self-propagating in the presence of oxygen.

Caption: Plausible oxidation pathway of this compound.

Troubleshooting Workflow

This diagram outlines the decision-making process when encountering issues with this compound stability.

Caption: Troubleshooting workflow for this compound stability issues.

References

-

Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. (2025). MDPI. [Link]

-

Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites. (2025). ResearchGate. [Link]

-

Insights into light transmission through 2,5-bis(arylethynyl)pyrazine based crystals: a combined experimental and theoretical study. (n.d.). Journal of Materials Chemistry C (RSC Publishing). [Link]

-

Insights into light transmission through 2,5-bis(arylethynyl)pyrazine based crystals: A combined experimental and theoretical study. (n.d.). ResearchGate. [Link]

-

Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine–Glucose Amadori Compound. (n.d.). Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

-

Thermochemical properties of pyrazine derivatives as seminal liquid organic hydrogen carriers for hydrogen storage. (2025). ResearchGate. [Link]

-

Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites. (n.d.). PubMed - NIH. [Link]

-

GC–MS analysis of alkylpyrazines in the pyrolysis oils of silica-polyethylenimine CO2 sorbents. (2023). CORE. [Link]

-

Main reaction pathways for the formation of pyrazine derivatives from... (n.d.). ResearchGate. [Link]

-

Protic Processes in an Extended Pyrazinacene: The Case of Dihydrotetradecaazaheptacene. (n.d.). MDPI. [Link]

-

Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (n.d.). ResearchGate. [Link]

-

Generation and recycling of radicals from phenolic antioxidants. (n.d.). PubMed - NIH. [Link]

-

Large and long-term photon energy storage in diazetidines via [2+2] photocycloaddition. (2024). ResearchGate. [Link]

-

Synthesis and Spectroscopic Properties of 2,5-Bis(benzoazol-2-yl)pyrazines. (2025). ResearchGate. [Link]

-

The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence. (2025). ResearchGate. [Link]

-

Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS). (2019). PubMed. [Link]

-

The Effect of Light, Temperature, pH and Species on Stability of Anthocyanin Pigments in Four Berberis Species. (2025). ResearchGate. [Link]

-

Molecular Interactions of Pyrazine-Based Compounds to Proteins. (2020). ResearchGate. [Link]

-

Py-GC-MS Investigation of Pyrolysis Behaviours and Decomposition Products of α- and β-2,7,11-Cembratriene-4,6-Diols. (2022). LCGC International. [Link]

-

Pyrazines: occurrence, formation and biodegradation. (n.d.). PubMed. [Link]

-

Oxidation methods for aromatic diazines: Substituted pyrazine-N-oxides, pyrazine-N,N′-dioxides, and 2,2′:6′,2″-terpyridine-1,1″-dioxide. (2025). ResearchGate. [Link]

-

Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. (2022). NIH. [Link]

-

Synthesis of substituted pyrazines from N-allyl malonamides. (n.d.). RSC Publishing. [Link]

- Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. (n.d.). [Source Not Available].

- Exploring alkylpyrazine stability across aggregation states: a DFT perspective. (2025). [Source Not Available].

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Generation and recycling of radicals from phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture [mdpi.com]

- 9. Insights into light transmission through 2,5-bis(arylethynyl)pyrazine based crystals: a combined experimental and theoretical study - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

Technical Support Center: Solubilizing Pyrazine-2,5-diol for Biological Assays

Welcome to the technical support guide for Pyrazine-2,5-diol. This document provides in-depth troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals overcome solubility challenges with this compound in biological assays. Our goal is to provide you with the scientific rationale behind these methods to empower you to make informed decisions for your specific experimental needs.

Section 1: Understanding this compound & Frequently Asked Questions (FAQs)

This compound is a heterocyclic diol that can present solubility challenges in aqueous buffers commonly used in biological assays. Its structure contains both hydrogen bond donors (hydroxyl groups) and acceptors (pyrazine nitrogens), which influence its interaction with different solvents. Understanding its fundamental chemical properties is the first step to developing an effective solubilization strategy.

Key Chemical Properties:

| Property | Predicted Value | Source |

| Molecular Weight | 112.09 g/mol | [1] |

| pKa | 7.52 ± 0.23 | [1] |

| Molecular Formula | C4H4N2O2 | [2] |

FAQs:

Q1: What is the best starting solvent for dissolving this compound?

A: For most biological applications, the recommended approach is to first prepare a high-concentration stock solution in an organic solvent and then dilute this stock into your aqueous assay buffer. Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power for a wide range of organic molecules.

Q2: My compound precipitates when I dilute my DMSO stock solution into my aqueous buffer. What should I do?

A: This is a common issue known as "crashing out." It occurs when the compound is less soluble in the final aqueous buffer than in the concentrated organic stock. To mitigate this, ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤0.5%) and that you are performing the dilution with vigorous mixing. If precipitation persists, consider a serial dilution approach or explore the troubleshooting methods in Section 2.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A: The tolerance to DMSO is cell-line dependent. However, as a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity. It is highly recommended to run a vehicle control (assay buffer with the same final DMSO concentration) to ensure the solvent is not affecting your experimental results. Some studies have shown that even 0.5% DMSO can cause cell death in sensitive cell lines after 24 hours of exposure, so keeping the concentration below 0.05% is safer where possible.[3]

Q4: Can I use pH adjustment to improve the solubility of this compound?

A: Yes, pH adjustment can be an effective strategy. With a predicted pKa of around 7.52, this compound's solubility is pH-dependent.[1] In buffers with a pH above its pKa, the hydroxyl groups will be deprotonated, forming a more soluble salt. Conversely, in acidic conditions, the pyrazine nitrogens can become protonated. You should test a range of pH values to find the optimal condition for your specific assay, ensuring the pH is compatible with your biological system.

Section 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to addressing more persistent solubility issues. The following workflow can help you identify a suitable solubilization strategy.

Caption: Decision workflow for solubilizing this compound.

Problem: Compound precipitates from aqueous solution.

If you observe precipitation after diluting your stock solution, you can explore the following strategies, ideally in this order:

1. pH Adjustment:

-

Scientific Rationale: The solubility of ionizable compounds is highly dependent on the pH of the solution. For this compound, which has an acidic pKa around 7.52, increasing the pH of the buffer above this value will deprotonate the hydroxyl groups, leading to a negatively charged species that is generally more soluble in aqueous media.[1]

-

Protocol:

-

Prepare a series of your assay buffer at different pH values (e.g., pH 7.5, 8.0, 8.5, 9.0).

-

To a small aliquot of each buffer, add your this compound stock solution to the desired final concentration.

-

Vortex briefly and visually inspect for precipitation.

-

Incubate at the assay temperature for a short period (e.g., 30 minutes) and inspect again.

-

Important: Ensure that the chosen pH is compatible with the stability and activity of your protein, cells, or other biological components in the assay.

-

2. Use of Co-solvents:

-

Scientific Rationale: While DMSO is the primary stock solvent, other co-solvents can be included in the final assay buffer to increase the solubility of your compound. These agents reduce the polarity of the aqueous solvent, making it more favorable for less polar compounds to remain in solution.

-

Common Co-solvents:

-

Ethanol: Can be used in small percentages in the final buffer.

-

Polyethylene Glycol (PEG 300/400): Often used in formulation to improve the solubility of poorly soluble drugs.

-

-

Protocol:

-

Prepare your aqueous assay buffer containing a low percentage of the co-solvent (e.g., 1-5% v/v).

-

Add the this compound DMSO stock solution to this co-solvent-containing buffer.

-

Mix well and observe for precipitation.

-

Crucially: Always run a vehicle control with the co-solvent to ensure it does not interfere with your assay.

-

3. Use of Excipients (e.g., Cyclodextrins):

-

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drug molecules, effectively encapsulating the hydrophobic part of the molecule and increasing its apparent solubility in water.[4]

-

Protocol:

-

Prepare a solution of a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in your assay buffer.

-

Add the this compound stock solution to the cyclodextrin-containing buffer.

-

Allow time for the inclusion complex to form (this can be facilitated by gentle agitation or sonication).

-

As with other additives, a vehicle control containing the cyclodextrin is essential.

-

Section 3: Protocols and Workflows

Protocol 3.1: Preparation of a DMSO Stock Solution

This protocol describes the standard procedure for preparing a concentrated stock solution of this compound in DMSO.[5][6]

-

Calculation: Determine the mass of this compound needed to achieve the desired stock concentration.

-

Mass (g) = Desired Molarity (mol/L) * Molecular Weight (g/mol) * Volume (L)

-

Example for a 10 mM stock in 1 mL: Mass (g) = 0.010 mol/L * 112.09 g/mol * 0.001 L = 0.00112 g = 1.12 mg

-

-

Weighing: Accurately weigh the calculated mass of the compound using an analytical balance.

-

Dissolution: Add the weighed compound to an appropriate vial. Add the calculated volume of high-purity DMSO.

-

Mixing: Vortex the solution thoroughly until all solid material is dissolved. Gentle warming in a water bath (30-40°C) or brief sonication can aid dissolution if needed.

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 3.2: Serial Dilution into Aqueous Buffer

This workflow is designed to minimize precipitation when diluting a high-concentration organic stock into an aqueous buffer.

Caption: Serial dilution workflow to prevent compound precipitation.

-

Prepare Intermediate Dilution: Create an intermediate dilution of your stock solution in a mixture of DMSO and your assay buffer. For example, dilute your 10 mM stock 1:10 in a solution of 10% DMSO/90% assay buffer to get a 1 mM solution.

-

Prepare Final Dilution: Use the intermediate dilution to prepare your final concentration in 100% assay buffer. This multi-step process gradually introduces the compound to the aqueous environment, reducing the likelihood of precipitation.[7]

Section 4: References

-